magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide
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Overview
Description
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide typically involves the reaction of 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium iodide. One common method is to react 3,5-dimethyl-4H-1,2-thiazol-4-ide with magnesium chloride and then treat the resulting product with iodine to form the iodide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of magnesium and iodide ions can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2-thiazol-4-ide: Lacks the magnesium and iodide ions, resulting in different chemical properties and applications.
Magnesium thiazole derivatives: Other derivatives with different substituents on the thiazole ring.
Iodide-containing thiazoles: Compounds with iodide ions but different core structures.
Uniqueness
Magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide is unique due to the combination of magnesium and iodide ions with the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
113234-28-9 |
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Molecular Formula |
C5H6IMgNS |
Molecular Weight |
263.39 g/mol |
IUPAC Name |
magnesium;3,5-dimethyl-4H-1,2-thiazol-4-ide;iodide |
InChI |
InChI=1S/C5H6NS.HI.Mg/c1-4-3-5(2)7-6-4;;/h1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MELWWJQAJFORQW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C(=NS1)C.[Mg+2].[I-] |
Origin of Product |
United States |
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